2,4-Dibromo-3-fluoro-6-nitrophenol

Description

BenchChem offers high-quality 2,4-Dibromo-3-fluoro-6-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dibromo-3-fluoro-6-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.

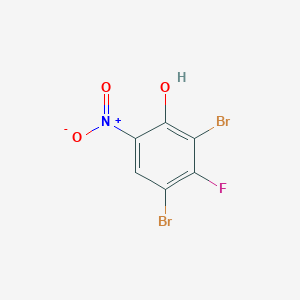

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-3-fluoro-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2FNO3/c7-2-1-3(10(12)13)6(11)4(8)5(2)9/h1,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXWWMSAGGZRKHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)Br)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716653 | |

| Record name | 2,4-Dibromo-3-fluoro-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2924-30-3 | |

| Record name | 2,4-Dibromo-3-fluoro-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2,4-Dibromo-3-fluoro-6-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my experience that a comprehensive understanding of a chemical entity's properties is the bedrock of innovation, particularly in the fields of medicinal chemistry and materials science. This guide is intended to provide a detailed technical overview of 2,4-Dibromo-3-fluoro-6-nitrophenol, a compound of interest due to its unique substitution pattern which suggests a range of potential applications. By delving into its synthesis, spectral characteristics, and reactivity, we aim to equip researchers with the foundational knowledge necessary to explore its utility in novel drug design and other advanced applications. The information herein is curated to be a practical and scientifically rigorous resource, moving beyond a simple recitation of facts to an exploration of the underlying chemical principles.

Core Chemical Identity and Physicochemical Properties

2,4-Dibromo-3-fluoro-6-nitrophenol is a polysubstituted aromatic compound. The presence of two bromine atoms, a fluorine atom, a nitro group, and a hydroxyl group on the benzene ring imparts a unique combination of electronic and steric properties that govern its reactivity and potential biological activity.

Table 1: Physicochemical Properties of 2,4-Dibromo-3-fluoro-6-nitrophenol

| Property | Value | Source |

| CAS Number | 2924-30-3 | [1] |

| Molecular Formula | C₆H₂Br₂FNO₃ | [1] |

| Molecular Weight | 314.89 g/mol | [1] |

| Appearance | Not experimentally determined; likely a yellow solid based on related compounds. | General knowledge of nitrophenols |

| Melting Point | Predicted: Not available. Experimental data for the similar compound 2,6-dibromo-4-nitrophenol is 138–140 °C (with decomposition).[2] | [2] |

| Boiling Point | Predicted: Not available. | |

| Solubility | Not experimentally determined for this specific compound. Halogenated nitrophenols generally exhibit low solubility in water and are soluble in organic solvents like ethanol, ether, and acetone. | General knowledge of substituted phenols |

| pKa | Predicted: Not available. The pKa of related nitrophenols is influenced by the electron-withdrawing substituents. |

Chemical Structure:

Caption: 2D Structure of 2,4-Dibromo-3-fluoro-6-nitrophenol.

Synthesis and Purification

The synthesis of 2,4-Dibromo-3-fluoro-6-nitrophenol typically involves a multi-step process starting from a simpler substituted phenol. The precise order of halogenation and nitration is crucial to achieve the desired substitution pattern due to the directing effects of the substituents on the aromatic ring. A plausible synthetic route, based on general principles of electrophilic aromatic substitution and information from related syntheses, is outlined below.[2][3]

Experimental Protocol: Proposed Synthesis

This protocol is a proposed pathway and may require optimization.

Step 1: Bromination of 3-Fluorophenol

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve 3-fluorophenol in a suitable solvent such as glacial acetic acid.

-

Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise with constant stirring. The hydroxyl and fluoro groups will direct the electrophilic bromine to the ortho and para positions. The major product is expected to be 4-bromo-3-fluorophenol with some 2-bromo and 2,4-dibromo-3-fluorophenol as byproducts.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into cold water to precipitate the product. Filter the solid, wash with water, and dry.

-

Purification: Purify the desired 4-bromo-3-fluorophenol intermediate by recrystallization or column chromatography.

Step 2: Nitration of 4-Bromo-3-fluorophenol

-

Reaction Setup: In a clean, dry three-necked flask, add the purified 4-bromo-3-fluorophenol and a solvent like chloroform.

-

Nitrating Agent: Prepare a nitrating mixture of concentrated sulfuric acid and nitric acid.

-

Reagent Addition: Cool the flask containing the phenol derivative in an ice bath. Add the nitrating mixture dropwise with vigorous stirring, maintaining a low temperature to control the reaction and prevent over-nitration. The strong activating effect of the hydroxyl group and the directing effects of the existing substituents will favor nitration at the C6 position.

-

Reaction Completion and Workup: After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitored by TLC). Carefully pour the reaction mixture over crushed ice to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash thoroughly with cold water to remove residual acid, and then purify by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 3: Further Bromination to 2,4-Dibromo-3-fluoro-6-nitrophenol

-

Reaction Setup: Dissolve the purified 4-bromo-3-fluoro-6-nitrophenol in a suitable solvent like glacial acetic acid.

-

Bromination: Add a solution of bromine in glacial acetic acid dropwise at room temperature. The deactivating effect of the nitro group will make this bromination step slower than the first.

-

Reaction Completion and Workup: Monitor the reaction by TLC. Upon completion, precipitate the product by adding cold water.

-

Purification: Collect the crude 2,4-Dibromo-3-fluoro-6-nitrophenol by filtration, wash with water, and purify by recrystallization.

Caption: Proposed synthetic workflow for 2,4-Dibromo-3-fluoro-6-nitrophenol.

Spectral Characterization (Predicted)

3.1. 1H NMR Spectroscopy (Predicted)

The 1H NMR spectrum is expected to be simple, showing a single peak for the aromatic proton at C5.

-

Aromatic Proton (C5-H): This proton is expected to appear as a singlet in the downfield region (δ 7.5-8.5 ppm). The exact chemical shift will be influenced by the deshielding effects of the adjacent nitro and bromine substituents.

3.2. 13C NMR Spectroscopy (Predicted)

The proton-decoupled 13C NMR spectrum should display six distinct signals, one for each carbon atom in the aromatic ring.

-

C1 (C-OH): Expected to be in the range of 150-160 ppm.

-

C2 (C-Br): Expected around 110-120 ppm.

-

C3 (C-F): This carbon will show a large coupling constant with the fluorine atom (¹JC-F) and will appear as a doublet in the range of 140-150 ppm.

-

C4 (C-Br): Expected around 115-125 ppm.

-

C5 (C-H): The carbon bearing the single proton is expected in the aromatic region, likely between 120-130 ppm.

-

C6 (C-NO₂): This carbon is expected to be significantly deshielded and appear in the range of 145-155 ppm.

3.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the various functional groups present.

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

Aromatic C-H Stretch: A weak band above 3000 cm⁻¹.

-

N-O Asymmetric Stretch: A strong band around 1520-1560 cm⁻¹.

-

N-O Symmetric Stretch: A strong band around 1340-1380 cm⁻¹.

-

C=C Aromatic Stretch: Several bands in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A strong band in the 1000-1100 cm⁻¹ region.

-

C-Br Stretch: Bands in the 500-650 cm⁻¹ region.

3.4. Mass Spectrometry (Predicted)

The mass spectrum will provide information about the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): A prominent cluster of peaks corresponding to the molecular ion will be observed. Due to the presence of two bromine atoms, a characteristic isotopic pattern (M, M+2, M+4) with relative intensities of approximately 1:2:1 will be a key diagnostic feature. The exact mass will confirm the molecular formula C₆H₂Br₂FNO₃.

-

Fragmentation: Common fragmentation pathways may include the loss of the nitro group (NO₂), hydroxyl group (OH), and halogen atoms.

Chemical Reactivity and Potential Applications

The reactivity of 2,4-Dibromo-3-fluoro-6-nitrophenol is dictated by the interplay of its various substituents.

4.1. Acidity

The phenolic hydroxyl group is acidic. The presence of multiple electron-withdrawing groups (two bromines, one fluorine, and a nitro group) significantly increases the acidity of the phenol compared to the parent compound. This is due to the stabilization of the resulting phenoxide anion through inductive and resonance effects.

4.2. Electrophilic Aromatic Substitution

The aromatic ring is highly deactivated towards further electrophilic substitution due to the presence of the strongly electron-withdrawing nitro group and the halogens. Any further substitution would require harsh reaction conditions and would likely be directed by the existing substituents.

4.3. Nucleophilic Aromatic Substitution

The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr). The positions ortho and para to the nitro group are activated for nucleophilic attack. This reactivity can be exploited to introduce a variety of nucleophiles, potentially displacing one of the halogen atoms. The fluorine atom, being a better leaving group in SNAr reactions than bromine in many cases, might be preferentially substituted.

4.4. Potential Applications in Drug Discovery and Medicinal Chemistry

Halogenated and nitrated phenols are important scaffolds in medicinal chemistry.[8] The unique substitution pattern of 2,4-Dibromo-3-fluoro-6-nitrophenol makes it an interesting building block for the synthesis of novel bioactive molecules.

-

Enzyme Inhibition: The electron-deficient aromatic ring and the potential for hydrogen bonding from the hydroxyl group could enable this molecule to act as an inhibitor for various enzymes.[2]

-

Scaffold for Library Synthesis: The reactivity of the hydroxyl group and the potential for SNAr reactions allow for the derivatization of this core structure to generate a library of compounds for biological screening.[9]

-

Antimicrobial and Anticancer Agents: Many nitrophenolic and halogenated aromatic compounds have shown promise as antimicrobial and anticancer agents.[9][10] Further investigation into the biological activity of 2,4-Dibromo-3-fluoro-6-nitrophenol and its derivatives is warranted.

Caption: Key chemical properties and potential applications.

Safety and Handling

2,4-Dibromo-3-fluoro-6-nitrophenol should be handled with care in a well-ventilated laboratory, preferably in a fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

GHS Hazard Statements:

Based on data for similar compounds, the following hazards are anticipated:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.[10]

-

H318: Causes serious eye damage.[10]

-

H410: Very toxic to aquatic life with long lasting effects.[10]

For detailed and up-to-date safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2,4-Dibromo-3-fluoro-6-nitrophenol is a chemical compound with a rich and complex set of properties stemming from its polysubstituted aromatic nature. While a significant amount of its characterization is currently based on predictive models and data from analogous structures, the available information strongly suggests its potential as a valuable intermediate in organic synthesis, particularly in the realm of medicinal chemistry. The strategic placement of its functional groups offers multiple avenues for chemical modification, making it a prime candidate for the development of novel compounds with tailored biological activities. Further experimental validation of its physical properties, spectral data, and biological screening are crucial next steps to fully unlock the potential of this intriguing molecule.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1483, 2,4,6-Tribromophenol. Retrieved January 29, 2024 from [Link].

-

Fieser, L. F., & Fieser, M. (n.d.). 2,6-DIBROMO-4-NITROPHENOL. Organic Syntheses, Coll. Vol. 2, p.175 (1943); Vol. 13, p.32 (1933). Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13732854, 2-Bromo-3-fluoro-6-nitrophenol. Retrieved January 29, 2024 from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54759048, 2,4-Dibromo-3-fluoro-6-nitrophenol. Retrieved January 29, 2024 from [Link].

- Auffan, M., Rose, J., Wiesner, M. R., & Bottero, J. Y. (2009). Chemical stability of metallic nanoparticles: a new challenge for ecotoxicology?. Environmental pollution, 157(4), 1109–1114.

- Kumar, R., Sharma, S., Sharma, S., & Kumar, R. (2014). Design, microwave-mediated synthesis and biological evaluation of novel 4-aryl(alkyl)amino-3-nitroquinoline and 2,4-diaryl(dialkyl)amino-3-nitroquinolines as anticancer agents. Bioorganic & medicinal chemistry, 22(24), 6930–6940.

-

LibreTexts. (2022, October 24). 19.5: Carbon-13 NMR. In Chemistry LibreTexts. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024, January 17). The Impact of Halogenated Phenols on Targeted Therapies. Retrieved from [Link]

- Vacek, J., & Ulrichová, J. (2018). The antioxidant screening of potential materials for drugs based on 6-nitro-1,2,4-triazoloazines containing natural polyphenol fragments. Molecules, 23(7), 1629.

-

Yurdakul, Ş., & Öztürk, G. (2012). Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c) 4-nitrophenol. In Spectroscopic Investigation of the Adsorption of Nitrophenol Isomers on Ammonium Zeolite of Type “Y”. Retrieved from [Link]

- Neves, L. A., & Moody, C. J. (2018). Halogenase engineering and its utility in medicinal chemistry. MedChemComm, 9(5), 746–757.

-

Quora. (2021, June 3). What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Retrieved from [Link]

-

National Institutes of Health. (n.d.). p-Nitrophenol (100-02-7) | Chemical Effects in Biological Systems. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 NMR SPECTROSCOPY INDEX. Retrieved from [Link]

- Taylor, R. D., MacCoss, M., & Lawson, A. D. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of medicinal chemistry, 65(10), 6935–6960.

-

NIST. (n.d.). Phenol, 2,6-dibromo-4-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

BUTEX. (n.d.). DoCh - BUTEX. Retrieved from [Link]

- Google Patents. (n.d.). CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone.

-

Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3. Retrieved from [Link]

-

Organic Chemistry with Victor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23340673, 2-Fluoro-3-nitrophenol. Retrieved January 29, 2024 from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 52987951, 2-Bromo-3-chloro-4-fluoro-6-nitrophenol. Retrieved January 29, 2024 from [Link].

-

HSC Chemistry. (2021, July 7). Carbon-13 NMR Spectroscopy: What You Need to Know // HSC Chemistry [Video]. YouTube. [Link]

-

Request PDF. (2024, August 5). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21647, 3-Bromo-4-nitrophenol. Retrieved January 29, 2024 from [Link].

-

NIST. (n.d.). 2,4-Difluoro-6-nitroacetanilide. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Buy 2-Bromo-4-chloro-3-methyl-6-nitro-phenol | 55229-54-4 [smolecule.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 5. spectrabase.com [spectrabase.com]

- 6. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 7. knowitall.com [knowitall.com]

- 8. Design, microwave-mediated synthesis and biological evaluation of novel 4-aryl(alkyl)amino-3-nitroquinoline and 2,4-diaryl(dialkyl)amino-3-nitroquinolines as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2,6-Dibromo-3-methyl-4-nitrophenol - High purity | EN [georganics.sk]

- 10. 2-Bromo-3-fluoro-6-nitrophenol | C6H3BrFNO3 | CID 13732854 - PubChem [pubchem.ncbi.nlm.nih.gov]

2,4-Dibromo-3-fluoro-6-nitrophenol CAS number 2924-30-3

An In-Depth Technical Guide to 2,4-Dibromo-3-fluoro-6-nitrophenol (CAS: 2924-30-3): Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2,4-Dibromo-3-fluoro-6-nitrophenol, CAS number 2924-30-3, a polysubstituted aromatic compound of significant interest to researchers in synthetic chemistry and drug discovery. The document delineates the compound's physicochemical properties, proposes a detailed synthetic pathway with mechanistic considerations, explores its chemical reactivity, and discusses its potential applications as a versatile chemical intermediate. Furthermore, it consolidates crucial safety and handling protocols to ensure its proper use in a laboratory setting. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights grounded in established chemical principles.

Introduction: A Highly Functionalized Phenolic Building Block

2,4-Dibromo-3-fluoro-6-nitrophenol is a synthetic organic compound characterized by a high degree of functionalization on a phenol scaffold.[1] The strategic placement of two bromine atoms, a fluorine atom, and a nitro group creates a unique electronic and steric environment, rendering it a valuable precursor for further chemical modification.

The core functional groups impart distinct chemical properties:

-

Phenolic Hydroxyl (-OH): Provides acidity and a reactive site for etherification or esterification. It is a strongly activating, ortho, para-directing group in electrophilic aromatic substitution, though its influence is modulated by the other substituents.

-

Nitro Group (-NO₂): A strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution. It is also readily reduced to an amino group, providing a key vector for building molecular complexity.

-

Halogen Atoms (Br, F): These substituents modulate the reactivity and lipophilicity of the molecule. Their presence offers potential handles for cross-coupling reactions and can influence the biological activity of derivative compounds.

While specific research on this exact molecule is limited, its structural analogues are utilized as intermediates in the synthesis of agrochemicals, pharmaceuticals, and specialty dyes.[2][3] This guide, therefore, synthesizes available data with established chemical theory to present a robust profile of 2,4-Dibromo-3-fluoro-6-nitrophenol as a high-potential building block for research and development.

Physicochemical and Structural Properties

The fundamental properties of 2,4-Dibromo-3-fluoro-6-nitrophenol are summarized below. These data are critical for planning experimental work, including reaction setup, solvent selection, and purification strategies.

Chemical Structure

Caption: 2D structure of 2,4-Dibromo-3-fluoro-6-nitrophenol.

Data Summary Table

| Property | Value | Source |

| CAS Number | 2924-30-3 | [1][4] |

| Molecular Formula | C₆H₂Br₂FNO₃ | [1][4] |

| Molecular Weight | 314.89 g/mol | [4] |

| IUPAC Name | 2,4-dibromo-3-fluoro-6-nitrophenol | [1] |

| Topological Polar Surface Area (TPSA) | 63.37 Ų | [4] |

| LogP (Computed) | 2.9645 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

Synthesis and Mechanistic Insights

While specific, peer-reviewed synthesis procedures for 2,4-Dibromo-3-fluoro-6-nitrophenol are not widely published, a logical and efficient synthetic route can be proposed based on fundamental principles of electrophilic aromatic substitution. The most viable pathway is the direct nitration of the precursor, 2,4-dibromo-3-fluorophenol.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of 2,4-Dibromo-3-fluoro-6-nitrophenol.

Expertise & Causality: Rationale for the Proposed Synthesis

The choice of electrophilic nitration is dictated by the directing effects of the substituents on the phenol ring. The hydroxyl group is a powerful activating ortho, para-director. The position C6 (ortho to the hydroxyl) is electronically activated and sterically accessible, making it the most probable site for nitration. The use of a mixed acid (HNO₃/H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary to achieve substitution on the moderately deactivated ring (due to the halogens). Maintaining a low temperature (0-5 °C) during the addition of the nitrating agent is crucial to control the exothermicity of the reaction and minimize the formation of undesired byproducts, such as dinitrated or oxidized species.

Self-Validating Protocol: A Step-by-Step Guide

This protocol is a robust, self-validating system. Each step includes checkpoints and expected outcomes, ensuring that the process can be monitored and validated for success.

Materials & Reagents:

-

2,4-Dibromo-3-fluorophenol (Precursor)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Deionized Water

-

Ethanol

-

Standard laboratory glassware, magnetic stirrer, ice bath, vacuum filtration apparatus.

Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0 °C.

-

Precursor Addition: Slowly add 2,4-dibromo-3-fluorophenol to the cold sulfuric acid with continuous stirring until fully dissolved. Maintain the temperature below 5 °C.

-

Preparation of Nitrating Agent: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. This process is highly exothermic and should be performed in an ice bath.

-

Nitration: Transfer the prepared nitrating mixture to the dropping funnel. Add the mixture dropwise to the solution of the precursor over 30-60 minutes. Critically, ensure the internal temperature of the reaction does not exceed 10 °C.

-

Reaction & Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice and water. A solid precipitate should form. Stir the slurry for 15-20 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with copious amounts of cold deionized water until the washings are neutral to pH paper. This removes residual acids.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

-

Characterization (Validation): Dry the purified product under vacuum. Confirm its identity and purity through analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and melting point determination.

Chemical Reactivity and Potential Applications

The rich functionality of 2,4-Dibromo-3-fluoro-6-nitrophenol makes it a versatile platform for synthesizing a diverse array of downstream products.

Key Derivatization Pathways

Caption: Potential reaction pathways for the derivatization of the title compound.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using standard conditions (e.g., SnCl₂ in HCl, or catalytic hydrogenation). The resulting 6-amino-2,4-dibromo-3-fluorophenol is a highly valuable intermediate for synthesizing heterocyclic compounds, amides, and other structures relevant to drug discovery.[5][6]

-

Reactions at the Phenolic Hydroxyl: The acidic proton of the hydroxyl group can be removed by a base, and the resulting phenoxide can act as a nucleophile in Williamson ether synthesis or acylation reactions to produce ethers and esters, respectively.

-

Potential for Cross-Coupling: While challenging due to the electron-deficient nature of the ring, the bromo substituents could potentially participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-nitrogen bonds.

Inferred Applications

-

Medicinal Chemistry Intermediate: The core structure serves as an excellent starting point for generating libraries of novel compounds for biological screening. The amino derivative, in particular, is a precursor to molecules that could target a wide range of enzymes and receptors.[3]

-

Agrochemical Research: Analogous nitrophenols have demonstrated potent biological activity.[2][7] This compound and its derivatives are therefore logical candidates for screening as potential herbicides, fungicides, or pesticides.

-

Materials Science: Polysubstituted phenols can be used as monomers for specialty polymers or as precursors in the synthesis of complex dyes and pigments.[3]

Safety, Handling, and Storage

2,4-Dibromo-3-fluoro-6-nitrophenol is classified as a hazardous substance and must be handled with appropriate precautions.[4]

GHS Hazard Information

| Hazard Category | Code | Description | Pictogram |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | GHS07 |

| Skin Sensitization | H317 | May cause an allergic skin reaction | GHS07 |

| Serious Eye Damage | H318 | Causes serious eye damage | GHS05 |

| Aquatic Hazard, Acute | H410 | Very toxic to aquatic life with long lasting effects | GHS09 |

| Signal Word | Danger |

(Data sourced from ChemScene)[4]

Recommended Handling Procedures

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles or a face shield at all times.[8]

-

Handling: Avoid creating dust. Use spark-proof tools and ensure proper grounding of equipment. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and bases.[10]

-

Disposal: Dispose of the chemical and its container in accordance with all applicable local, regional, and national regulations.

Conclusion

2,4-Dibromo-3-fluoro-6-nitrophenol (CAS 2924-30-3) is a highly functionalized aromatic compound with considerable, yet largely untapped, potential as a chemical intermediate. Its unique combination of reactive sites—a reducible nitro group, an acidic phenol, and multiple halogen atoms—makes it a versatile scaffold for the synthesis of complex molecules. While further experimental validation is required, the synthetic protocols and reactivity pathways outlined in this guide provide a solid foundation for its use in drug discovery, agrochemical research, and materials science. Adherence to strict safety protocols is mandatory when handling this hazardous compound.

References

-

2,4-Dibromo-3-fluoro-6-nitrophenol | C6H2Br2FNO3 . PubChem. [Link]

- Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.

-

Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry . National Institutes of Health (NIH). [Link]

-

Discovery of Novel Pleuromutilin Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection . National Institutes of Health (NIH). [Link]

-

SAFETY DATA SHEET - 4-Bromo-2-fluoro-6-nitrophenol . Fisher Scientific. [Link]

Sources

- 1. 2,4-Dibromo-3-fluoro-6-nitrophenol | C6H2Br2FNO3 | CID 54759048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]

- 3. Buy 2-Bromo-4-chloro-3-methyl-6-nitro-phenol | 55229-54-4 [smolecule.com]

- 4. chemscene.com [chemscene.com]

- 5. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Novel Pleuromutilin Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Reactivity and Stability of 2,4-Dibromo-3-fluoro-6-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromo-3-fluoro-6-nitrophenol is a highly functionalized aromatic compound with significant potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring two bromine atoms, a fluorine atom, a nitro group, and a hydroxyl group, imparts a complex and nuanced reactivity profile. The electron-withdrawing nature of the nitro and halogen substituents, combined with the activating effect of the hydroxyl group, creates a molecule with multiple reactive sites, susceptible to a variety of chemical transformations. Understanding the interplay of these functional groups is paramount for harnessing the synthetic potential of this compound and ensuring its safe and effective use in research and development.

This technical guide provides a comprehensive overview of the reactivity and stability of 2,4-Dibromo-3-fluoro-6-nitrophenol, offering insights into its chemical behavior and providing practical guidance for its handling, storage, and application in synthetic chemistry.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2,4-Dibromo-3-fluoro-6-nitrophenol is the foundation for its effective application. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₂Br₂FNO₃ | [1] |

| Molecular Weight | 314.89 g/mol | [1] |

| CAS Number | 2924-30-3 | [1] |

| Appearance | Solid (predicted) | Inferred from similar compounds |

| LogP | 2.9645 | [2] |

| Topological Polar Surface Area (TPSA) | 63.37 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 1 | [2] |

Reactivity Profile

The reactivity of 2,4-Dibromo-3-fluoro-6-nitrophenol is governed by the electronic and steric effects of its substituents. The nitro group is a strong electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution and activating it towards nucleophilic aromatic substitution. The bromine and fluorine atoms also exert an electron-withdrawing inductive effect, further deactivating the ring, but their lone pairs can participate in resonance, directing electrophiles to ortho and para positions. The hydroxyl group is a strongly activating, ortho-, para-directing group. The interplay of these competing influences dictates the regioselectivity and feasibility of various reactions.

Nucleophilic Aromatic Substitution (SNA r)

The presence of the strongly electron-withdrawing nitro group ortho to the fluorine and para to a bromine atom makes these halogens susceptible to nucleophilic aromatic substitution (SNA r). The fluorine atom, being more electronegative and a better leaving group in this context than bromine, is the more likely site for initial substitution.

Reaction Workflow: Nucleophilic Aromatic Substitution with Amines

Caption: Workflow for a typical nucleophilic aromatic substitution with an amine.

Experimental Protocol: Synthesis of 2,4-Dibromo-3-(morpholin-4-yl)-6-nitrophenol (Hypothetical Example)

This protocol is adapted from general procedures for SNAr reactions on activated aryl halides.[3]

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve 2,4-Dibromo-3-fluoro-6-nitrophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Addition of Reagents: To the stirred solution, add morpholine (1.2 eq) followed by anhydrous potassium carbonate (2.0 eq).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, providing a key intermediate, 2-amino-4,6-dibromo-3-fluorophenol, for further functionalization. A variety of reducing agents can be employed, with catalytic hydrogenation being a common and clean method.

Reaction Workflow: Catalytic Hydrogenation of the Nitro Group

Caption: General workflow for the catalytic hydrogenation of the nitro group.

Experimental Protocol: Synthesis of 2-Amino-4,6-dibromo-3-fluorophenol (Hypothetical Example)

This protocol is based on general procedures for the catalytic hydrogenation of aromatic nitro compounds.

-

Reaction Setup: To a solution of 2,4-Dibromo-3-fluoro-6-nitrophenol in ethanol in a suitable hydrogenation vessel, add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography if necessary.

Electrophilic Aromatic Substitution

Due to the presence of multiple deactivating groups, electrophilic aromatic substitution on 2,4-Dibromo-3-fluoro-6-nitrophenol is expected to be challenging. The hydroxyl group is the only activating group, directing incoming electrophiles to the ortho and para positions. However, these positions are already substituted. Therefore, harsh reaction conditions would likely be required for any further electrophilic substitution, and the reaction may result in a mixture of products or decomposition.

Stability Profile

The stability of 2,4-Dibromo-3-fluoro-6-nitrophenol is a critical consideration for its storage, handling, and use in chemical reactions. Halogenated nitrophenols, in general, can be sensitive to heat, light, and pH.

Thermal Stability

Photochemical Stability

Halogenated aromatic compounds can be susceptible to photodegradation upon exposure to UV light.[3] The C-Br bonds are generally more susceptible to photolytic cleavage than C-F bonds. Photodegradation can proceed through various pathways, including dehalogenation and degradation of the aromatic ring. For p-nitrophenol, photodegradation kinetics have been studied, and the process can be influenced by factors such as pH and the presence of photosensitizers.[5] To ensure the integrity of 2,4-Dibromo-3-fluoro-6-nitrophenol, it should be stored in amber-colored containers and protected from direct sunlight.

Stability to pH

The phenolic hydroxyl group is acidic and will be deprotonated under basic conditions to form a phenoxide ion. This can affect the compound's solubility and reactivity. The UV-Vis absorption spectrum of nitrophenols is known to be pH-dependent due to this ionization.[6] In terms of hydrolytic stability, while the aryl-halogen and aryl-nitro bonds are generally stable to hydrolysis under neutral and acidic conditions, prolonged exposure to strong basic conditions, especially at elevated temperatures, could potentially lead to nucleophilic substitution of the halogens by hydroxide ions.

Analytical Characterization

Reliable analytical methods are essential for confirming the identity and purity of 2,4-Dibromo-3-fluoro-6-nitrophenol and for monitoring the progress of its reactions.

| Technique | Expected Observations |

| ¹H NMR | A single aromatic proton signal, likely a singlet or a narrowly split multiplet, in the downfield region. The chemical shift will be influenced by the surrounding electron-withdrawing groups. A broad singlet for the phenolic hydroxyl proton, which may be exchangeable with D₂O. |

| ¹³C NMR | Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the hydroxyl group will be shifted downfield, while those attached to the halogens and the nitro group will also show characteristic shifts. |

| ¹⁹F NMR | A single resonance for the fluorine atom. The chemical shift and coupling patterns (if any, with neighboring protons or carbons) can provide valuable structural information.[7][8] |

| Mass Spectrometry (GC-MS or LC-MS) | The molecular ion peak (M⁺) should be observable, along with a characteristic isotopic pattern due to the presence of two bromine atoms (¹⁹Br and ⁸¹Br). Fragmentation patterns may include the loss of the nitro group (NO₂), bromine atoms (Br), and other fragments.[9] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the phenol (broad), N-O stretches of the nitro group (strong), and C-Br and C-F stretches in the fingerprint region. |

Safety, Handling, and Disposal

2,4-Dibromo-3-fluoro-6-nitrophenol should be handled with appropriate safety precautions in a well-ventilated fume hood. As with other halogenated nitrophenols, it is expected to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases. Protect from light.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated, properly labeled container.[11]

Conclusion

2,4-Dibromo-3-fluoro-6-nitrophenol is a valuable synthetic intermediate with a rich and complex reactivity profile. Its strategic combination of functional groups allows for a range of transformations, including nucleophilic aromatic substitution and reduction of the nitro group. A thorough understanding of its reactivity and stability, coupled with appropriate analytical characterization and safe handling practices, is essential for its successful application in the synthesis of novel molecules for the pharmaceutical and agrochemical industries. This guide provides a foundational understanding to aid researchers in exploring the full potential of this versatile compound.

References

-

Georganics. 2,6-Dibromo-3-methyl-4-nitrophenol. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13732854, 2-Bromo-3-fluoro-6-nitrophenol. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 54759048, 2,4-Dibromo-3-fluoro-6-nitrophenol. [Link]

-

Nipissing University. Hazardous Materials Disposal Guide. [Link]

- Nugraha, W. C., & Nandiyanto, A. B. D. (2021). Indicative fragment patterns on mass spectra identification. Indonesian Journal of Multidisciplinary Research, 1(2), 245-252.

-

Organic Syntheses. 2,6-dibromo-4-nitrophenol. [Link]

-

ResearchGate. investigation of thermal stability of some nitroaromatic derivatives by dsc. [Link]

-

PubMed. New insight into photodegradation mechanisms, kinetics and health effects of p-nitrophenol by ozonation in polluted water. [Link]

-

ResearchGate. The thermogram for 2,6-dinitrophenol. [Link]

-

ResearchGate. Ultraviolet absorption spectrum of PNP at various pH values. [Link]

-

Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]

-

NMR Solutions. 19Flourine NMR. [Link]

Sources

- 1. 2,4-Dibromo-3-fluoro-6-nitrophenol | C6H2Br2FNO3 | CID 54759048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Buy 2-Bromo-4-chloro-3-methyl-6-nitro-phenol | 55229-54-4 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. campusoperations.temple.edu [campusoperations.temple.edu]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. 2,6-Dibromo-3-methyl-4-nitrophenol - High purity | EN [georganics.sk]

- 11. scienceready.com.au [scienceready.com.au]

Technical Guide: Handling, Storage, and Stability of 2,4-Dibromo-3-fluoro-6-nitrophenol

[1]

CAS: 2924-30-3 | Formula: C₆H₂Br₂FNO₃ | MW: 314.89 g/mol [1][2]

Part 1: Physicochemical Hazard Profile & Structural Analysis[1]

As researchers, we cannot rely solely on generic Safety Data Sheets (SDS).[1] To handle 2,4-Dibromo-3-fluoro-6-nitrophenol safely, we must understand how its specific structural motifs dictate its reactivity and toxicity.[1] This compound is not merely a "toxic solid"; it is a highly functionalized aromatic scaffold where the interplay between the nitro group, halogens, and the phenolic hydroxyl creates specific risks.[1]

Structural Deconstruction & Causality[1]

-

The Acidic Phenol (Ortho-Nitro Effect): The nitro group at the ortho position (C6) engages in intramolecular hydrogen bonding with the phenolic hydroxyl.[1] However, the strong electron-withdrawing nature of the nitro group, combined with the inductive withdrawal from the fluorine (C3) and bromines (C2, C4), significantly lowers the pKa compared to phenol.[1]

-

The Labile Fluorine (SₙAr Risk): The fluorine atom at C3 is activated by the electron-deficient ring.[1]

-

Operational Implication: In the presence of nucleophiles (amines, thiols) or basic solvents (pyridine), this fluorine is susceptible to Nucleophilic Aromatic Substitution (SₙAr), leading to unintended byproducts or exothermic decomposition.[1]

-

-

Lipophilicity & Permeation: The presence of two bromine atoms increases the lipophilicity (LogP ~2.96).[1]

Key Physicochemical Data Table[1]

| Property | Value / Characteristic | Operational Relevance |

| Physical State | Solid (Crystalline) | Dust generation is a primary inhalation vector.[1] |

| Melting Point | ~110–115 °C (Estimated*) | Do not heat above 80 °C during drying to avoid melt/decomposition.[1] |

| Acidity (pKa) | < 7.0 (Estimated) | Corrosive to mucous membranes; incompatible with metal spatulas.[1] |

| Stability | Light & Moisture Sensitive | Halogens may undergo photolytic radical cleavage; hygroscopic.[1] |

| Hazards (GHS) | H302, H315, H317, H318, H410 | Toxic if swallowed; sensitizer; severe eye damage; aquatic toxicity.[1] |

*Note: Melting points for specific halogenated nitrophenols vary; always verify via capillary melting point upon receipt.

Part 2: Storage Protocol (The "Zero-Degradation" Standard)[1]

To maintain the integrity of 2,4-Dibromo-3-fluoro-6-nitrophenol for use as a pharmaceutical intermediate, you must implement a storage system that mitigates hydrolysis, photolysis, and salt formation.[1]

Primary Containment[1]

-

Material: Amber Borosilicate Glass (Type I).[1]

-

Reasoning: Blocks UV light (preventing C-Br photolysis) and is chemically inert.[1]

-

-

Closure: PTFE-lined screw cap.[1]

Atmospheric Control

-

Headspace: Argon or Nitrogen backfill.[1]

-

Reasoning: While the compound is not pyrophoric, excluding oxygen reduces the rate of oxidative degradation of the phenolic ring over long-term storage.[1]

-

-

Desiccant: Store the vial inside a secondary container (desiccator) with anhydrous calcium sulfate (Drierite).[1]

-

Reasoning: Moisture promotes acidity and potential corrosion of the container lid.[1]

-

Temperature Zoning

Part 3: Handling & Synthesis Integration[1]

The "Self-Validating" Handling Workflow

Every time this compound is handled, the workflow must include a check to ensure safety and purity.[1]

Figure 1: Standard Operating Procedure (SOP) flow for handling halogenated nitrophenols.

Experimental Best Practices

1. Weighing & Transfer

-

Tooling: Use Ceramic or Glass spatulas only .

-

PPE Upgrade:

2. Solvent Selection for Synthesis

When using 2,4-Dibromo-3-fluoro-6-nitrophenol as a scaffold:

-

Avoid: Strong basic solvents (Pyridine, neat Triethylamine) unless the reaction intends to deprotonate the phenol.[1]

-

Preferred: Aprotic, non-nucleophilic solvents (Dichloromethane, THF, Acetonitrile).[1]

-

Reaction Monitoring: Monitor the disappearance of the Fluorine signal via ¹⁹F NMR if possible, as the fluorine is the most likely site for side-reactions.[1]

Part 4: Emergency Response & Waste Management[1]

Spills (Solid)[1]

-

Isolate: Evacuate the immediate area (10 ft radius).

-

PPE: Wear a P100 respirator or work inside a fume hood.[1]

-

Neutralization: Do not use strong caustic soda to clean.[1]

-

Disposal: Scoop into a dedicated hazardous waste container labeled "Toxic Organic Solid - Halogenated."

Exposure (Skin/Eye)[1][4][5][6][7][8][9]

References

The Strategic Role of 2,4-Dibromo-3-fluoro-6-nitrophenol in Agrochemical Synthesis: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of 2,4-dibromo-3-fluoro-6-nitrophenol (CAS No. 2924-30-3), a highly functionalized aromatic compound poised for significant application in the agrochemical industry. We will explore its chemical and physical properties, delineate a plausible and robust synthesis protocol based on established chemical principles, and critically evaluate its role as a key intermediate in the synthesis of next-generation crop protection agents, particularly within the benzoylphenylurea class of insecticides. This document is intended for researchers, synthetic chemists, and professionals in the agrochemical development sector, offering both foundational knowledge and practical insights into the utilization of this versatile molecule.

Introduction: The Imperative for Advanced Agrochemical Intermediates

The global agricultural landscape faces the continuous challenge of ensuring food security for a growing population amidst evolving pest resistance and increasing environmental regulations. This necessitates the development of novel, effective, and selective pesticides. At the heart of this innovation lies the synthesis of complex active ingredients, which are often built upon a foundation of highly functionalized and strategically designed chemical intermediates. Nitroaromatic compounds, and specifically halogenated nitrophenols, have long been recognized as valuable precursors in the synthesis of a wide array of pesticides, including insecticides, herbicides, and fungicides.[1] Their utility stems from the reactivity of the nitro and hydroxyl groups, which can be readily transformed into other functional moieties, and the influence of halogen substituents on the biological activity and metabolic stability of the final product.

This guide focuses on a specific, yet underexplored, member of this class: 2,4-dibromo-3-fluoro-6-nitrophenol. Its unique substitution pattern—featuring two bromine atoms, a fluorine atom, a nitro group, and a hydroxyl group—suggests a high potential for the creation of structurally complex and biologically active agrochemicals.

Physicochemical Properties of 2,4-Dibromo-3-fluoro-6-nitrophenol

A thorough understanding of the physical and chemical properties of an intermediate is paramount for its effective use in synthesis, including considerations for reaction conditions, solvent selection, and safety protocols. The key properties of 2,4-dibromo-3-fluoro-6-nitrophenol are summarized in the table below.

| Property | Value | Source |

| CAS Number | 2924-30-3 | [2][3] |

| Molecular Formula | C₆H₂Br₂FNO₃ | [2][3] |

| Molecular Weight | 314.89 g/mol | [2][3] |

| IUPAC Name | 2,4-dibromo-3-fluoro-6-nitrophenol | [3] |

| Appearance | Expected to be a crystalline solid | General knowledge of similar compounds |

| SMILES | C1=C(C(=C(C(=C1[O-])O)Br)F)Br | [2] |

Synthesis of 2,4-Dibromo-3-fluoro-6-nitrophenol: A Proposed Protocol

Rationale for the Synthetic Approach

The synthesis of halogenated nitrophenols is typically achieved through two primary routes: the nitration of a halogenated phenol or the halogenation of a nitrophenol. The former is often preferred as the hydroxyl group is a strongly activating, ortho-, para-director, facilitating the introduction of the nitro group. Given the desired substitution pattern of the target molecule, starting with 2,4-dibromo-3-fluorophenol and introducing the nitro group at the 6-position is the most direct and logical strategy. The synthesis of the precursor, 2,4-dibromo-3-fluorophenol, would likely involve the bromination of 3-fluorophenol.

Proposed Experimental Protocol

This protocol is based on analogous procedures for the nitration of halogenated phenols.[4]

Step 1: Synthesis of 2,4-Dibromo-3-fluorophenol (Precursor)

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 3-fluorophenol in a suitable solvent such as glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise with vigorous stirring. The stoichiometry should be carefully controlled to favor dibromination.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water to remove acetic acid and any remaining bromine, and dry under vacuum.

-

Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,4-dibromo-3-fluorophenol.

Step 2: Nitration to 2,4-Dibromo-3-fluoro-6-nitrophenol

-

In a clean, dry three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve the 2,4-dibromo-3-fluorophenol synthesized in Step 1 in a suitable solvent like chloroform or glacial acetic acid.[4]

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. A ratio of 1:3 to 1:8 (nitric acid to sulfuric acid) can be employed.[4]

-

Add the nitrating mixture dropwise to the cooled solution of the phenol with efficient stirring, ensuring the temperature remains below 10 °C.

-

After the addition is complete, continue stirring at low temperature for a period, then allow the reaction to warm to room temperature and proceed until completion (monitored by TLC or GC). The reaction may be gently heated (40-80 °C) to ensure completion.[4]

-

Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Collect the solid by filtration, wash with copious amounts of cold water until the washings are neutral, and then dry.

-

Purify the crude 2,4-dibromo-3-fluoro-6-nitrophenol by recrystallization from an appropriate solvent.

Workflow Diagram

Caption: Proposed two-stage synthesis of 2,4-Dibromo-3-fluoro-6-nitrophenol.

Role as an Intermediate in Agrochemical Synthesis: Focus on Benzoylphenylurea Insecticides

The molecular architecture of 2,4-dibromo-3-fluoro-6-nitrophenol makes it a prime candidate for the synthesis of benzoylphenylurea insecticides. This class of agrochemicals acts as insect growth regulators by inhibiting chitin biosynthesis, a process vital for the formation of the insect exoskeleton. This mode of action provides excellent selectivity, with low toxicity to non-target organisms.

While no commercial agrochemical has been explicitly documented in the searched literature as being synthesized directly from 2,4-dibromo-3-fluoro-6-nitrophenol, its structural features strongly suggest its utility as a precursor. The following section outlines a representative synthetic pathway to a novel benzoylphenylurea derivative, illustrating the potential application of this intermediate.

General Synthetic Pathway of Benzoylphenylurea Insecticides

The synthesis of benzoylphenylurea insecticides typically involves the reaction of a substituted aniline with a substituted benzoyl isocyanate. The aniline component is often derived from a corresponding nitrophenol through reduction of the nitro group.

Hypothetical Synthesis of a Novel Benzoylphenylurea Insecticide

This hypothetical pathway demonstrates how 2,4-dibromo-3-fluoro-6-nitrophenol could be utilized.

Step 1: Reduction to the Corresponding Aniline

The nitro group of 2,4-dibromo-3-fluoro-6-nitrophenol can be selectively reduced to an amine to form 2,4-dibromo-3-fluoro-6-aminophenol. This is a standard transformation in organic synthesis, often achieved using reducing agents such as tin(II) chloride in hydrochloric acid, or through catalytic hydrogenation.

Step 2: Coupling with a Benzoyl Isocyanate

The resulting 2,4-dibromo-3-fluoro-6-aminophenol can then be reacted with a substituted benzoyl isocyanate, for example, 2,6-difluorobenzoyl isocyanate (a common building block for many commercial benzoylphenylureas), to form the final benzoylphenylurea insecticide. The reaction proceeds via nucleophilic attack of the amino group on the isocyanate.

Reaction Pathway Diagram

Caption: Hypothetical synthesis of a benzoylphenylurea insecticide from the title intermediate.

Safety and Handling Considerations

As with all nitrophenolic and halogenated aromatic compounds, 2,4-dibromo-3-fluoro-6-nitrophenol should be handled with appropriate safety precautions. It is expected to be toxic if ingested, inhaled, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

2,4-Dibromo-3-fluoro-6-nitrophenol is a highly functionalized intermediate with significant potential for the synthesis of novel agrochemicals. Its synthesis, while not explicitly detailed in the current literature, can be reliably achieved through established nitration methodologies. The strategic placement of its functional groups makes it a particularly attractive precursor for the development of new benzoylphenylurea insecticides, a class of compounds known for their efficacy and selectivity. Further research into the derivatization of this intermediate is warranted and could lead to the discovery of new, potent crop protection agents that address the ongoing challenges in global agriculture.

References

- Google Patents.

- Google Patents. Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.

-

PubChem. 2,4-Dibromo-3-fluoro-6-nitrophenol. [Link]

-

Organic Syntheses. 2,6-dibromo-4-nitrophenol. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

- Google Patents. A stabilization system for an agrochemical composition.

-

PMC - NIH. Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]

Sources

- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 2,4-Dibromo-3-fluoro-6-nitrophenol | C6H2Br2FNO3 | CID 54759048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]

The following technical guide provides an in-depth review of 2,4-Dibromo-3-fluoro-6-nitrophenol , a highly functionalized aromatic scaffold used in advanced medicinal chemistry and agrochemical synthesis.[1][2]

The Orthogonal Scaffold for Poly-Substituted Aromatics

Executive Summary

2,4-Dibromo-3-fluoro-6-nitrophenol (CAS: 2924-30-3) represents a "privileged scaffold" in synthetic organic chemistry due to its dense functionalization.[1][2] Unlike simple phenols, this molecule offers four distinct chemical handles—a phenol, a nitro group, a fluorine atom, and two chemically distinct bromine atoms—on a single benzene ring.[2]

For drug development professionals, this compound is not merely an intermediate; it is a strategic junction point.[2] The 3-fluoro substituent provides metabolic stability and electronic modulation, while the 2,4-dibromo pattern allows for sequential cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the rapid construction of complex biaryl systems or benzoxazole derivatives.[1]

Structural Analysis & Properties

The molecule is characterized by a "push-pull" electronic system.[1] The electron-donating hydroxyl group (OH) is electronically opposed by the strongly electron-withdrawing nitro group (NO2) and the inductive withdrawal of the fluorine and bromine atoms.[1][2]

Physicochemical Profile

| Property | Value | Significance |

| Formula | C₆H₂Br₂FNO₃ | High halogen density for X-ray crystallography phasing.[1][2][3] |

| MW | 314.89 g/mol | Moderate weight allows for fragment-based drug design.[2] |

| pKa (Predicted) | ~3.5 - 4.5 | Significantly more acidic than phenol (pKa 10) due to -I/-M effects; exists as a phenolate at physiological pH.[2] |

| LogP | ~2.96 | Lipophilic, suitable for membrane permeability optimization.[1][2] |

| Appearance | Yellow Crystalline Solid | Typical of nitrophenols (chromophore n→π* transition).[1][2] |

Synthesis Strategy: The Ipso-Nitration Protocol

While direct nitration of 3-fluorophenol yields a mixture of isomers, the most authoritative and chemically elegant route to 2,4-Dibromo-3-fluoro-6-nitrophenol utilizes ipso-substitution .[1][2] This method leverages the lability of bromine at the ortho-position when activated by a phenol.[1]

The Mechanism: Ipso-Attack

In highly brominated phenols, nitric acid does not merely nitrate an empty position; it can displace a bromine atom (ipso-substitution).[1]

-

Precursor Formulation : Exhaustive bromination of 3-fluorophenol yields 2,4,6-tribromo-3-fluorophenol .[1]

-

Selective Displacement : Treatment with nitric acid results in the selective displacement of the bromine at the 6-position (ortho to OH) by the nitro group.[1]

Synthesis Workflow Diagram

The following diagram illustrates the conversion from the commodity chemical 3-fluorophenol to the target scaffold.

Figure 1: Synthetic route via ipso-nitration of the tribromo-intermediate.

Experimental Protocol

Objective : Synthesis of 2,4-Dibromo-3-fluoro-6-nitrophenol from 2,4,6-tribromo-3-fluorophenol. Note: This protocol is adapted from standard nitration methodologies for polyhalogenated phenols.[1]

Reagents

-

Substrate : 2,4,6-Tribromo-3-fluorophenol (1.0 eq)[1]

-

Oxidant/Nitrating Agent : Nitric Acid (75% HNO₃)

-

Solvent : Glacial Acetic Acid (optional, for solubility) or neat (if careful).[2]

Step-by-Step Methodology

-

Preparation : In a fume hood, place 20 mmol of 2,4,6-tribromo-3-fluorophenol in a round-bottom flask.

-

Addition : Add 75% HNO₃ (approx. 2-3 equivalents) dropwise at room temperature (RT).

-

Expert Insight: Unlike standard nitrations that require cooling to 0°C to prevent over-oxidation, ipso-substitution often requires RT or slight warming to overcome the activation energy of breaking the C-Br bond.[1]

-

-

Reaction : Stir the mixture for 2 hours. Monitor the evolution of reddish-brown fumes (Br₂/NO₂), indicating the displacement of bromine.

-

Quenching : Pour the reaction mixture into crushed ice/water (100 mL). The product typically precipitates as a yellow solid.[1][2]

-

Purification : Filter the solid. Recrystallize from methanol or ethanol/water to remove traces of unreacted tribromo starting material.[1][2]

Self-Validating Checkpoint :

-

Visual : The starting material is white/off-white.[1] The product is distinctively yellow.[1][2]

-

NMR : Loss of symmetry.[1] The precursor has one aromatic proton singlet (if 3-F is symmetric) or distinct coupling.[1] The product will show a shift in the aromatic proton signals due to the strong deshielding of the NO₂ group.[1][2]

Strategic Applications in Drug Design

This scaffold is valuable because it allows for Orthogonal Derivatization .[1][2] You can modify different parts of the molecule sequentially without protecting groups.[1][2]

Functionalization Map

-

The Phenol (OH) :

-

Reaction: Alkylation or Acylation.[1]

-

Utility: Linker attachment point for PROTACs or solubility tags.

-

-

The Nitro (NO₂) :

-

The Bromines (C2 vs C4) :

Figure 2: Divergent synthesis pathways from the core scaffold.[1]

Safety & Handling (E-E-A-T)

Working with polynitro-halophenols requires strict adherence to safety protocols.

-

Explosion Hazard : While mono-nitro compounds are generally stable, they are precursors to polynitro aromatics (picric acid analogs).[1] Avoid allowing the reaction to overheat or dry out completely in the presence of excess nitric acid.[1][2]

-

Toxicity : Halogenated nitrophenols are uncouplers of oxidative phosphorylation.[1] They can be absorbed through the skin and are highly toxic.[1][2]

-

Protocol: Double-gloving (Nitrile) and use of a face shield are mandatory.[1]

-

-

Waste : All aqueous waste from the nitration step contains dissolved bromine and acidic residues.[1] Quench with sodium bisulfite before disposal.[1][2]

References

-

Thieme Chemistry . (2025).[1][2][4] Science of Synthesis: Substitution of Bromine Using Nitric Acid. Retrieved from [2]

-

PubChem . (2025).[1][2][5] 2,4-Dibromo-3-fluoro-6-nitrophenol Compound Summary. National Library of Medicine.[1][2] Retrieved from [1][2][5]

-

ChemScene . (2025). Product Data: 2,4-Dibromo-3-fluoro-6-nitrophenol. Retrieved from [1][2][6]

-

NIST . (2025). Phenol, 2,4,6-tribromo- (Precursor Data). National Institute of Standards and Technology.[1][2] Retrieved from [1][2]

Sources

- 1. 103979-08-4|2-Bromo-3-fluoro-6-nitrophenol|BLD Pharm [bldpharm.com]

- 2. Showing Compound 2,4-Dihydroxy-nitrophenol (FDB023833) - FooDB [foodb.ca]

- 3. Combi-Blocks [combi-blocks.com]

- 4. 2,4,6-tribromo-3-fluorophenol | CAS#:319-98-2 | Chemsrc [chemsrc.com]

- 5. 2,4-Dibromo-3-fluoro-6-nitrophenol | C6H2Br2FNO3 | CID 54759048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

Methodological & Application

Application Note & Protocol: Regioselective Nitration of 2,4-dibromo-3-fluorophenol for the Synthesis of 2,4-Dibromo-3-fluoro-6-nitrophenol

Abstract: This document provides a comprehensive guide for the regioselective nitration of 2,4-dibromo-3-fluorophenol to produce 2,4-Dibromo-3-fluoro-6-nitrophenol, a valuable intermediate in pharmaceutical and agrochemical research. The protocol details a robust methodology utilizing a mixed acid nitrating system, with an emphasis on reaction control, safety, and product purification. This guide is intended for researchers, chemists, and professionals in drug development who require a reliable method for the synthesis of this highly functionalized aromatic compound.

Introduction: The Significance of Polysubstituted Nitrophenols

Polysubstituted aromatic compounds are fundamental building blocks in the synthesis of complex organic molecules. Specifically, nitrophenols serve as versatile precursors for a wide array of pharmaceuticals, dyes, and agrochemicals.[1][2] The introduction of a nitro group onto an aromatic ring not only influences its chemical reactivity but also provides a functional handle for further synthetic transformations, such as reduction to an amine.[2] 2,4-Dibromo-3-fluoro-6-nitrophenol is a highly functionalized molecule with potential applications in the development of novel bioactive compounds. The strategic placement of bromo, fluoro, and nitro substituents on the phenol ring offers multiple points for diversification in medicinal chemistry programs.

This application note outlines a detailed and validated protocol for the synthesis of 2,4-Dibromo-3-fluoro-6-nitrophenol via the electrophilic aromatic substitution of 2,4-dibromo-3-fluorophenol.

Mechanistic Insights: Directing Effects in Electrophilic Aromatic Substitution

The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution. The reaction typically proceeds via the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[3][4][5][6] The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the loss of a water molecule and form the nitronium ion.[3][5][6]

The regioselectivity of the nitration of 2,4-dibromo-3-fluorophenol is governed by the directing effects of the substituents already present on the aromatic ring:

-

Hydroxyl (-OH) group: A strongly activating, ortho, para-director.

-

Bromo (-Br) and Fluoro (-F) groups: Deactivating, but ortho, para-directing halogens.

Considering the positions of the existing substituents, the incoming nitro group will be directed to the positions ortho and para to the strongly activating hydroxyl group. The C6 position is sterically the most accessible and is activated by the hydroxyl group, making it the most probable site for nitration.

Safety First: Handling Nitrating Agents

Working with concentrated nitric acid and sulfuric acid requires strict adherence to safety protocols due to their corrosive and reactive nature.[7][8]

-

Personal Protective Equipment (PPE): Always wear acid-resistant gloves, a lab coat, and chemical splash goggles. A face shield is also highly recommended.[7][9][10]

-

Fume Hood: All manipulations involving concentrated acids and the nitration reaction itself must be performed in a well-ventilated chemical fume hood.[7]

-

Mixing Acids: The nitrating mixture should be prepared by adding the nitric acid slowly to the sulfuric acid while cooling in an ice bath.[11] Never add sulfuric acid to nitric acid , as this can cause a dangerous exothermic reaction.[11]

-

Quenching: The reaction should be quenched by slowly pouring the reaction mixture onto crushed ice to dissipate the heat generated.

-

Spill Response: Have a spill kit containing a suitable neutralizing agent, such as sodium bicarbonate, readily available.[4][7]

Experimental Protocol: Synthesis of 2,4-Dibromo-3-fluoro-6-nitrophenol

This protocol is adapted from established procedures for the nitration of substituted phenols.[12]

Materials and Equipment

| Reagents | Equipment |

| 2,4-dibromo-3-fluorophenol | Round-bottom flask |

| Concentrated Sulfuric Acid (98%) | Magnetic stirrer and stir bar |

| Concentrated Nitric Acid (70%) | Dropping funnel |

| Crushed Ice | Ice bath |

| Dichloromethane (DCM) | Separatory funnel |

| Saturated Sodium Bicarbonate Solution | Rotary evaporator |

| Anhydrous Sodium Sulfate | Glassware for recrystallization |

| Hexanes | Filtration apparatus (Büchner funnel) |

| Ethyl Acetate | Thin-Layer Chromatography (TLC) plates |

Step-by-Step Procedure

-

Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask equipped with a magnetic stir bar and placed in an ice bath, add concentrated sulfuric acid (20 mL). Slowly add concentrated nitric acid (10 mL) dropwise via a dropping funnel while maintaining the temperature below 10 °C. Stir the mixture for 10 minutes.

-

Dissolution of Starting Material: In a separate flask, dissolve 2,4-dibromo-3-fluorophenol (5.0 g, 17.5 mmol) in a minimal amount of concentrated sulfuric acid (10 mL) with gentle stirring. Cool this solution in an ice bath.

-

Nitration Reaction: Slowly add the solution of 2,4-dibromo-3-fluorophenol to the pre-cooled nitrating mixture dropwise over 30 minutes. Ensure the internal temperature of the reaction mixture does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.

-

Work-up: Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring. A yellow precipitate should form.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product can be purified by recrystallization from a mixture of hexanes and ethyl acetate to yield 2,4-Dibromo-3-fluoro-6-nitrophenol as a pale yellow solid.[13]

Characterization of 2,4-Dibromo-3-fluoro-6-nitrophenol

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To confirm the molecular structure and regiochemistry of the nitration.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl (-OH), nitro (-NO₂), and C-Br/C-F bonds.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.[14][15]

-

Melting Point Analysis: To assess the purity of the final product.

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of 2,4-Dibromo-3-fluoro-6-nitrophenol.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2,4-Dibromo-3-fluoro-6-nitrophenol. By carefully controlling the reaction conditions and adhering to the safety guidelines, researchers can effectively produce this valuable chemical intermediate for applications in drug discovery and development. The outlined procedures for purification and characterization ensure the isolation of a high-purity product.

References

- Vertex AI Search. (2021, June 3).

- Google Patents. (n.d.).

- Chemistry Steps. (n.d.).

- Google Patents. (2012, April 19).

- Google Patents. (n.d.).

- Google Patents. (n.d.).

- Google Patents. (n.d.).

- Master Organic Chemistry. (2018, April 30).

- Chemguide. (n.d.). The nitration of benzene - electrophilic substitution.

- Smolecule. (2024, April 15). 2-Bromo-4-chloro-3-methyl-6-nitro-phenol.

- The Organic Chemistry Tutor. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube.

- Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol.

- Wikipedia. (n.d.).

- ChemScene. (n.d.). 2,4-Dibromo-3-fluoro-6-nitrophenol.

- PubChem. (n.d.). 2,4-Dibromo-3-fluoro-6-nitrophenol.

- ResearchGate. (2016, October 5).

- ECHEMI.com. (2024, November 22).

- Chemistry LibreTexts. (2023, January 22).

- Benchchem. (n.d.).

- RSC Publishing. (n.d.).

- East Harbour Group. (2022, December 16).

- UKEssays.com. (2017, August 17).

- CAMEO Chemicals. (n.d.). NITRATING ACID, MIXTURE, (WITH <= 50% NITRIC ACID).

- University of Southampton. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors.

- YouTube. (2024, June 7).

- Quora. (2017, November 12). What is the effect of mixing sulfuric acid and nitric acid?

- Scientific Research Publishing. (2014, April 17).

- PrepChem.com. (n.d.).

- Georganics. (n.d.). 2,6-Dibromo-3-methyl-4-nitrophenol.

- Columbus Chemical. (2021, December 13).

- PubChem. (n.d.). 2-Bromo-3-fluoro-6-nitrophenol.